Dolasetron

Prodrug Pharmacokinetics Active Metabolite

Dolasetron (CAS 115956-12-2) is a selective serotonin 5-HT3 receptor antagonist belonging to the pseudopelletierine-derived class. It is characterized by its unique prodrug design, wherein the parent compound undergoes rapid and extensive in vivo metabolism to form the primary active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological activity.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 115956-12-2
Cat. No. B1670872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolasetron
CAS115956-12-2
Synonyms1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1
InChIKeyUKTAZPQNNNJVKR-UDXKHGJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dolasetron (CAS 115956-12-2): Evidence-Based Technical Overview for Scientific and Industrial Procurement


Dolasetron (CAS 115956-12-2) is a selective serotonin 5-HT3 receptor antagonist belonging to the pseudopelletierine-derived class [1]. It is characterized by its unique prodrug design, wherein the parent compound undergoes rapid and extensive in vivo metabolism to form the primary active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological activity [2]. This mechanism of action effectively blocks serotonin binding at vagal afferents in the gut and central nervous system regions involved in emesis, including the chemoreceptor trigger zone and the nucleus tractus solitarii [1].

Why Dolasetron Cannot Be Simply Substituted with Other 5-HT3 Antagonists in Research and Development


While often categorized as interchangeable with other first-generation 5-HT3 receptor antagonists like ondansetron and granisetron, this assumption is not supported by a detailed examination of their specific pharmacological and economic profiles [1]. Dolasetron exhibits distinct characteristics in three critical areas: (1) a unique prodrug activation mechanism that directly influences its in vivo potency and assay design [2], (2) a divergent receptor selectivity profile impacting off-target effects in complex biological models [1], and (3) a quantifiably different cost-efficacy profile [3]. Furthermore, specific safety signals related to cardiac parameters differentiate dolasetron's risk profile from some of its analogs [4]. These verifiable, quantitative differences preclude simple substitution without careful consideration of the specific research or clinical endpoint.

Product-Specific Quantitative Evidence for Dolasetron Differentiation


Dolasetron Prodrug Activation: A Unique In Vivo Potentiation Mechanism

Dolasetron is a prodrug with negligible intrinsic activity that undergoes rapid and extensive conversion to its active metabolite, hydrodolasetron. Hydrodolasetron demonstrates a 50-fold greater binding affinity for the 5-HT3 receptor compared to the parent compound [1]. This metabolic step is a prerequisite for achieving pharmacologically relevant receptor occupancy in vivo. In contrast, ondansetron and granisetron are direct-acting antagonists that do not rely on this conversion [2].

Prodrug Pharmacokinetics Active Metabolite 5-HT3 Antagonist

Divergent Receptor Selectivity Profile: Pure 5-HT3 Antagonism

While all primary 5-HT3 antagonists share a common target, their secondary pharmacology differs. Dolasetron and its active metabolite are characterized as pure 5-HT3 antagonists. In contrast, ondansetron and tropisetron have been identified as weak antagonists at the 5-HT4 receptor [1]. This distinction is critical for studies requiring high target specificity to minimize confounding variables from off-target interactions.

Receptor Selectivity Off-Target Activity 5-HT4 Receptor Pharmacology

Proven Therapeutic Equivalence with Direct-Acting Antagonists

Despite the prodrug mechanism and selectivity differences, dolasetron achieves equivalent clinical efficacy to direct-acting 5-HT3 antagonists at appropriate doses. In a meta-analysis of 44 randomized studies for acute chemotherapy-induced nausea and vomiting (CINV), efficacy was comparable between ondansetron and dolasetron (n=3 studies) [1]. For postoperative nausea and vomiting (PONV) prophylaxis, a network meta-analysis found dolasetron, ondansetron, and tropisetron exhibited similar efficacy [2]. This equivalence is a key factor in procurement decisions when cost or safety profile becomes the primary differentiator.

Clinical Equivalence Efficacy PONV CINV Comparative Trial

Quantifiable Cost-Effectiveness Advantage in PONV Prophylaxis

A direct, double-blind comparison found that 12.5 mg of intravenous dolasetron was significantly more cost-effective than 4 mg of intravenous ondansetron for preventing postoperative nausea and vomiting (PONV) after otolaryngologic surgery [1]. While efficacy and patient satisfaction were similar between groups, the mean total cost to prevent PONV in one patient was substantially lower for dolasetron.

Cost-Effectiveness Health Economics PONV Formulary Management

Differential Cardiac Safety Signal: A Procurement Caveat

In contrast to its clinical equivalence, dolasetron's safety profile differs from other agents. A network meta-analysis of 299 studies found that the combination of dolasetron plus dexamethasone was associated with a significantly greater risk of QTc interval prolongation compared to ondansetron plus dexamethasone [1]. This safety signal is a critical differentiator that must be accounted for in procurement, especially for use in patient populations at higher baseline cardiovascular risk.

Safety Cardiotoxicity QTc Prolongation Risk Assessment

Evidence-Driven Application Scenarios for Dolasetron Procurement and Use


Formulary Selection for Cost-Conscious, High-Volume PONV Prophylaxis Protocols

Institutions or surgical centers with established clinical equivalence for PONV prophylaxis between 5-HT3 antagonists should prioritize dolasetron (12.5 mg IV) based on its quantifiably lower cost per patient prevented ($23.89 vs $37.81 for ondansetron 4 mg IV) [1]. This scenario applies when a 37% cost reduction is a primary driver for formulary decisions, and patient populations are at low cardiac risk.

Basic and Translational Research Requiring a 'Pure' 5-HT3 Antagonist with a Prodrug Mechanism

For in vivo studies investigating 5-HT3 receptor physiology where off-target effects on 5-HT4 receptors are a confounding concern, dolasetron is the preferred agent over ondansetron or tropisetron due to its pure 5-HT3 antagonism [2]. Furthermore, its unique prodrug-to-active-metabolite conversion offers a distinct pharmacokinetic model for studying drug metabolism and activation [3].

Comparative Safety and Toxicology Studies

Dolasetron serves as a critical compound for studies investigating class-specific adverse effects. Its well-documented association with a higher risk of QTc prolongation when combined with dexamethasone (OR 2.94 vs. ondansetron combination) [4] makes it an ideal positive control or reference agent for cardiac safety assays and for comparative risk assessment in drug development pipelines.

Clinical Trial Design for Antiemetic Protocols in High-Risk Chemotherapy Populations

In designing trials for highly emetogenic chemotherapy, dolasetron can be selected as a comparator arm or foundation therapy. Meta-analyses confirm its equivalent efficacy to ondansetron and granisetron in preventing acute CINV [5], providing a robust baseline. Its specific safety profile allows for a nuanced investigation of combination antiemetic strategies, particularly when studying the addition of NK1 receptor antagonists or steroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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